N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPGUCNVJZZMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step involves the coupling of the oxadiazole ring with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Aminoethyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
It features a unique structure that includes an oxadiazole ring fused with a benzo[d][1,3]dioxole moiety. This structural composition is significant for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. A study synthesized various 2,5-disubstituted-1,3,4-oxadiazole derivatives and tested them against bacterial strains. The results indicated that certain compounds displayed antibacterial activity comparable to standard antibiotics . The presence of the benzo[d][1,3]dioxole moiety enhances the antimicrobial efficacy due to its ability to interact with microbial targets.
Antioxidant Properties
Oxadiazole derivatives have also been evaluated for their antioxidant capabilities. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases . The incorporation of the benzo[d][1,3]dioxole structure is believed to contribute to this activity through electron donation mechanisms.
Anticancer Potential
Several studies have investigated the anticancer properties of oxadiazole derivatives. For instance, compounds similar to N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide were screened against various cancer cell lines. Results indicated significant cytotoxic effects on glioblastoma cells and other cancer types . The mechanism of action is thought to involve apoptosis induction and DNA damage in cancer cells.
Anti-Diabetic Activity
Recent investigations have highlighted the anti-diabetic potential of oxadiazole derivatives. In vivo studies using Drosophila melanogaster models showed that certain compounds effectively lowered glucose levels, indicating their role in managing diabetes . This suggests a pathway for developing therapeutic agents targeting metabolic disorders.
Case Study 1: Antimicrobial Screening
A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and subjected to antimicrobial screening against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as alternative treatments for bacterial infections .
Case Study 2: Anticancer Efficacy
In a study assessing the anticancer effects of various oxadiazole derivatives on the LN229 glioblastoma cell line, specific compounds demonstrated high levels of cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics. Further analysis revealed that these compounds induced apoptosis through caspase activation pathways .
Case Study 3: Anti-Diabetic Effects
An experimental model involving genetically modified Drosophila melanogaster was utilized to assess the anti-diabetic activity of synthesized oxadiazoles. Compounds were shown to reduce hyperglycemia effectively while increasing insulin sensitivity markers in treated flies .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide: Lacks the aminoethyl group.
N-(2-aminoethyl)-1,3,4-oxadiazole-2-carboxamide: Lacks the benzo[d][1,3]dioxol-5-yl group.
N-(2-aminoethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide: Contains a phenyl group instead of the benzo[d][1,3]dioxol-5-yl group.
Uniqueness
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of both the aminoethyl and benzo[d][1,3]dioxol-5-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Biological Activity
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by the oxadiazole ring which is known for various biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various oxadiazole derivatives, including this compound. The following sections summarize key findings from recent research.
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits potent inhibition against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at specific phases (G1 or G2/M), thereby inhibiting further proliferation .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 1.18 ± 0.14 | Apoptosis induction |
| HCT116 (Colon) | 0.67 | Cell cycle arrest |
| PC3 (Prostate) | 0.80 | Inhibition of proliferation |
Study Findings
A recent study evaluated a series of oxadiazole derivatives for their anticancer activity using the National Cancer Institute's protocols. Among these, this compound was noted for its promising activity against multiple cancer types with a significant reduction in cell viability observed at concentrations as low as 10 µM .
Q & A
Q. Example Comparison :
| Compound | Structural Features | Biological Activity | Source |
|---|---|---|---|
| N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide | Oxadiazole, ethylamino, dioxole | Under investigation | |
| 5-Amino-thiadiazole derivatives | Thiadiazole core, variable substituents | Antimicrobial | |
| Dioxoloisoquinolinone derivatives | Dioxole fused with isoquinoline | Enzyme inhibition |
Advanced: How can reaction conditions be optimized to resolve low yields in the final coupling step?
Methodological Answer:
Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst screening : Use HOBt/DMAP to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Gradual warming (25°C → 50°C) prevents side reactions .
- Real-time monitoring : TLC or HPLC tracks intermediate consumption and product formation .
Case Study : Microwave-assisted synthesis increased yields from 45% to 72% for analogous thiadiazole derivatives .
Advanced: What experimental approaches are used to investigate the compound's interaction with biological targets?
Methodological Answer:
- In vitro binding assays :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to enzymes/receptors (e.g., kinases or GPCRs) .
- Fluorescence quenching : Monitor interactions with DNA or proteins via changes in emission spectra .
- Molecular docking : Predict binding modes using software like AutoDock Vina, referencing crystallographic data of target proteins (e.g., COX-2) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing dioxole with furan) to assess pharmacophore requirements .
Key Finding : Thiadiazole derivatives with similar scaffolds showed IC₅₀ values <10 µM against cancer cell lines, suggesting potential for structure-activity optimization .
Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across assays) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Reproducibility checks : Repeat assays in triplicate using independent synthetic batches .
- Purity validation : Ensure >95% purity via HPLC and elemental analysis .
- Orthogonal assays : Confirm activity using complementary methods (e.g., cell viability vs. enzymatic inhibition) .
- Meta-analysis : Compare results with structurally similar compounds in literature to identify trends .
Example : A 2023 study reported conflicting cytotoxicity data for a thiadiazole analog, resolved by identifying residual DMF in the sample as a confounding factor .
Advanced: What computational methods support the prediction of pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Tools like SwissADME estimate parameters:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
- Metabolic stability : Cytochrome P450 interaction profiles .
- Molecular dynamics simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- DFT calculations : Optimize geometry and electron distribution to explain reactivity or binding .
Data Insight : Predicted LogP of 2.1 suggests moderate solubility, aligning with experimental solubility in DMSO >10 mM .
Advanced: How to design stability studies for long-term storage of the compound?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical monitoring : Use HPLC-MS to detect decomposition products (e.g., hydrolysis of the oxadiazole ring) .
- Storage conditions : Lyophilization and storage under argon at -20°C prevent oxidation and moisture uptake .
Stability Data : Analogous carboxamide derivatives retained >90% purity after 6 months at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
